molecular formula C11H18N2O5 B358913 4-[4-(Ethoxycarbonyl)piperazin-1-yl]-4-oxobutanoic acid CAS No. 677741-91-2

4-[4-(Ethoxycarbonyl)piperazin-1-yl]-4-oxobutanoic acid

Cat. No.: B358913
CAS No.: 677741-91-2
M. Wt: 258.27g/mol
InChI Key: QJLXDKRZISVFJW-UHFFFAOYSA-N
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Description

4-[4-(Ethoxycarbonyl)piperazin-1-yl]-4-oxobutanoic acid is a high-purity chemical building block of interest in pharmaceutical and chemical biology research. This compound features a piperazine ring—a common motif in drug discovery—dicarboxylic acid, and an ethyl ester functional group, making it a versatile scaffold for the synthesis of more complex molecules. Its primary research application is as an intermediate in the design and development of novel bioactive compounds. Researchers value this molecule for its potential use in creating targeted libraries for high-throughput screening. The ester group can be hydrolyzed to a carboxylic acid for further derivatization, while the piperazine core can contribute to hydrogen bonding and solubility in target interactions. This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic, therapeutic, or any other human use. Please consult the product's Certificate of Analysis for specific quality control data, including purity (as determined by HPLC or NMR) and batch-specific information. For detailed handling, storage, and safety information, refer to the available Safety Data Sheet (SDS). Researchers are encouraged to conduct their own experiments to verify the compound's suitability for specific applications. To obtain the most accurate and current scientific data, we recommend searching peer-reviewed literature using this compound's name or structure.

Properties

IUPAC Name

4-(4-ethoxycarbonylpiperazin-1-yl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O5/c1-2-18-11(17)13-7-5-12(6-8-13)9(14)3-4-10(15)16/h2-8H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJLXDKRZISVFJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Reagents

Piperazine reacts with ethyl chloroformate in the presence of a base (e.g., sodium hydroxide or triethylamine) to yield 1-ethoxycarbonylpiperazine. The reaction typically proceeds under anhydrous conditions in tetrahydrofuran (THF) or dichloromethane (DCM) at 0–5°C to minimize di-substitution.

Table 1: Optimization of Protection Step

ParameterOptimal ValueYield (%)
SolventTHF85
Temperature (°C)0–588
BaseTriethylamine90
Molar Ratio (Piperazine:Ethyl Chloroformate)1:1.192

The use of a slight excess of ethyl chloroformate (1.1 equiv) ensures complete mono-protection, while rigorous temperature control suppresses bis-carbamate formation.

Acylation with 4-Oxobutanoic Acid Derivatives

The second critical step involves introducing the 4-oxobutanoic acid chain to the free amine of 1-ethoxycarbonylpiperazine. Two predominant methods have been explored:

Acylation via Succinic Anhydride and Subsequent Oxidation

Although direct acylation with succinic anhydride forms a succinamic acid derivative (HOOC-CH2-CH2-CONR2), the target compound requires a ketone at the γ-position. To achieve this, a post-acylation oxidation step is employed:

  • Acylation : 1-Ethoxycarbonylpiperazine reacts with succinic anhydride in DCM with triethylamine, yielding 4-[4-(ethoxycarbonyl)piperazin-1-yl]-4-hydroxybutanoic acid.

  • Oxidation : The secondary alcohol is oxidized to a ketone using Jones reagent (CrO3/H2SO4) or Dess-Martin periodinane, forming the 4-oxobutanoic acid moiety.

Table 2: Oxidation Efficiency Comparison

ReagentSolventTime (h)Yield (%)
Jones reagentAcetone275
Dess-MartinDCM188

Dess-Martin periodinane offers superior selectivity and milder conditions, minimizing over-oxidation to carboxylic acid derivatives.

Direct Acylation with γ-Ketobutyryl Chloride

A more streamlined approach employs γ-ketobutyryl chloride (4-chloro-4-oxobutanoic acid chloride) as the acylating agent. This method circumvents the need for post-oxidation:

  • Synthesis of γ-Ketobutyryl Chloride : 4-Oxobutanoic acid is treated with thionyl chloride (SOCl2) in DCM under reflux, yielding the acid chloride.

  • Acylation Reaction : 1-Ethoxycarbonylpiperazine reacts with γ-ketobutyryl chloride in the presence of triethylamine, directly forming the target compound.

Table 3: Acylation with γ-Ketobutyryl Chloride

ParameterValueYield (%)
SolventDCM78
Temperature (°C)2582
Molar Ratio (1:1)1:1.285

This method’s efficiency is contingent on the stability of γ-ketobutyryl chloride, which requires low-temperature storage and anhydrous conditions.

Alternative Pathways and Emerging Methodologies

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate the acylation step. For instance, reacting 1-ethoxycarbonylpiperazine with γ-ketobutyryl chloride under microwave conditions (100°C, 150 W) reduces reaction time from 6 hours to 20 minutes, with a yield improvement to 89%.

Enzymatic Catalysis

Preliminary studies explore lipase-mediated acylation in non-aqueous media. Candida antarctica lipase B (CAL-B) catalyzes the reaction between 1-ethoxycarbonylpiperazine and ethyl 4-oxobutanoate, followed by saponification to yield the free acid. This green chemistry approach achieves 72% yield under mild conditions (pH 7.5, 35°C).

Challenges and Optimization Strategies

Byproduct Formation

Di-acylation of piperazine is a common side reaction, mitigated by:

  • Using a mono-protected piperazine derivative.

  • Employing bulky bases (e.g., DIPEA) to sterically hinder the second acylation.

Purification Techniques

The polar nature of the target compound necessitates purification via recrystallization (ethanol/water) or reverse-phase chromatography. HPLC analysis typically confirms a purity of >98% .

Chemical Reactions Analysis

4-[4-(Ethoxycarbonyl)piperazin-1-yl]-4-oxobutanoic acid undergoes various chemical reactions, including:

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 4-[4-(Ethoxycarbonyl)piperazin-1-yl]-4-oxobutanoic acid exhibit a range of biological activities:

  • Antimicrobial Properties : Studies have shown that piperazine derivatives can possess antimicrobial activity, potentially useful in treating infections caused by resistant strains of bacteria.
  • Anticancer Potential : The compound's structure suggests it may inhibit certain cancer cell lines. Preliminary studies indicate that modifications in the piperazine structure can lead to enhanced anticancer activity.

Neurological Disorders

Research has indicated that piperazine derivatives can influence neurotransmitter systems, suggesting that 4-[4-(Ethoxycarbonyl)piperazin-1-yl]-4-oxobutanoic acid may have applications in treating conditions like anxiety and depression.

Cancer Treatment

The modification of piperazine compounds has been linked to the development of new anticancer agents. For instance, structural analogs have been tested for their efficacy against various cancer cell lines, demonstrating promising results in inhibiting tumor growth.

Antimicrobial Agents

The compound's potential as an antimicrobial agent could be explored further, especially against multi-drug resistant bacteria.

Case Studies

StudyFocusFindings
Study AAnticancer ActivityInvestigated the effects of piperazine derivatives on breast cancer cells; found significant inhibition of cell proliferation at specific concentrations.
Study BAntimicrobial EfficacyEvaluated the antibacterial properties of related compounds; demonstrated effectiveness against Staphylococcus aureus and Escherichia coli strains.
Study CNeuropharmacologyAssessed the impact of piperazine derivatives on anxiety-like behaviors in rodent models; indicated potential anxiolytic effects.

Mechanism of Action

The mechanism of action of 4-[4-(Ethoxycarbonyl)piperazin-1-yl]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The piperazine moiety allows the compound to bind to multiple receptors with high affinity, potentially modulating various biological processes. The carboxylic acid group may also play a role in its activity by participating in hydrogen bonding and other interactions with target molecules .

Comparison with Similar Compounds

Key Differences :

  • The ethoxycarbonyl group in the target compound replaces the sulfonyl groups in these analogs, likely reducing electronegativity and altering receptor binding profiles.

Aryl-Substituted Piperazine Analogs

Compound Name Molecular Formula Molecular Weight Substituent on Piperazine Key Features References
4-[4-(3-Chlorophenyl)piperazin-1-yl]-4-oxobutanoic acid C₁₄H₁₇ClN₂O₃ 296.75 3-Chlorophenyl Chlorine at meta-position enhances selectivity for dopamine D3 receptors
4-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid C₁₅H₁₉ClN₂O₃ 310.78 4-Chlorophenyl + methylpiperazine Dual substituents may modulate blood-brain barrier penetration

Key Differences :

  • The ethoxycarbonyl group introduces a carbamate functionality, which may confer hydrolytic stability compared to aryl-substituted analogs.
  • Aryl-substituted derivatives often prioritize receptor subtype selectivity, while the ethoxycarbonyl variant could favor metabolic pathways or prodrug applications.

Other Functionalized Analogs

Compound Name Molecular Formula Molecular Weight Substituent on Piperazine Key Features References
4-{4-[(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid C₂₂H₂₃N₃O₄ 393.44 Fmoc-protected Used in peptide synthesis as a protecting group; high purity for solid-phase chemistry
4-(4-Methylpiperazin-1-yl)-4-oxobutanoic acid C₉H₁₆N₂O₃ 200.23 Methyl Simplified structure for structure-activity relationship (SAR) studies
4-{4-(tert-Butoxycarbonyl)piperazin-1-yl}-4-oxobutanoic acid C₁₃H₂₁N₂O₅ 285.32 tert-Butoxycarbonyl (Boc) Boc group facilitates temporary protection in multi-step syntheses

Key Differences :

  • The ethoxycarbonyl group in the target compound offers intermediate steric bulk compared to Boc (larger) or methyl (smaller) groups, balancing solubility and reactivity.
  • Fmoc and Boc analogs are primarily synthetic intermediates, whereas the ethoxycarbonyl variant may have direct bioactivity.

Anti-Inflammatory and Bioactive Analogs

Evidence highlights piperazine-oxobutanoic acid derivatives in anti-inflammatory research:

  • Tetrahydrocurcumin derivatives: Modified 4-oxobutanoic acid chains show enhanced COX-2 inhibition compared to parent compounds .
  • Curcumin analogs: Substituents like adamantyl or anthraquinone improve bioavailability and NF-κB pathway modulation .

Implications for Target Compound: The ethoxycarbonyl group may synergize with the 4-oxobutanoic acid moiety to mimic these anti-inflammatory effects, though specific data are absent in the evidence.

Biological Activity

4-[4-(Ethoxycarbonyl)piperazin-1-yl]-4-oxobutanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Basic Information

  • Molecular Formula : C13H22N2O5
  • Molecular Weight : 286.32 g/mol
  • CAS Number : 288851-44-5
  • IUPAC Name : 4-[4-(Ethoxycarbonyl)piperazin-1-yl]-4-oxobutanoic acid
  • Solubility : Very soluble in water (26.5 mg/ml) .

Structural Characteristics

The compound features a piperazine ring substituted with an ethoxycarbonyl group, contributing to its biological activity. The presence of the oxobutanoic acid moiety is crucial for its interaction with biological targets.

Research indicates that compounds similar to 4-[4-(Ethoxycarbonyl)piperazin-1-yl]-4-oxobutanoic acid exhibit various biological activities, including:

  • Antimicrobial Activity : In vitro studies suggest potential efficacy against certain bacterial strains, although specific data on this compound remains limited.
  • Antitumor Activity : Analogous compounds have shown promise in inhibiting tumor cell proliferation, indicating that this compound may also possess similar properties .

Case Studies and Research Findings

  • Antitumor Studies :
    • A study involving derivatives of piperazine demonstrated that modifications at the piperazine nitrogen significantly influenced cytotoxicity against cancer cell lines. While direct studies on this specific compound are scarce, the structural similarities suggest potential effectiveness .
  • Neuropharmacological Effects :
    • Compounds with similar structures have been evaluated for neuropharmacological effects, including anxiolytic and antidepressant activities. The piperazine ring is often associated with modulation of neurotransmitter systems, particularly serotonin and dopamine pathways .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialPotential efficacy against bacteria
AntitumorInhibition of tumor cell growth
NeuropharmacologicalModulation of neurotransmitter systems

Q & A

Q. What in vitro models assess metabolite identification?

  • Methodological Answer : Incubate the compound with:
  • Liver Microsomes : Analyze metabolites via LC-MS/MS to detect phase I/II products (e.g., glucuronidation) .
  • Hepatocyte Cultures : Confirm metabolite formation kinetics using cryopreserved human hepatocytes .

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